1-propyl-1H-pyrazole-3-carbaldehyde

Descripción

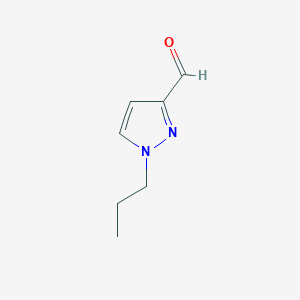

Structure

2D Structure

Propiedades

IUPAC Name |

1-propylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRQWOQUTNBRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006349-16-1 | |

| Record name | 1-propyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidating the Chemical Reactivity and Transformation Pathways of 1 Propyl 1h Pyrazole 3 Carbaldehyde

Aldehyde Group Reactivity: Condensation and Addition Reactions

The aldehyde group at the C3 position of the pyrazole (B372694) ring is a primary site of reactivity, readily undergoing condensation and addition reactions.

Reactions with Active Methylene (B1212753) Compounds (e.g., Claisen-Schmidt condensation)

1-propyl-1H-pyrazole-3-carbaldehyde can react with compounds containing an active methylene group in what is known as a Claisen-Schmidt condensation. This reaction typically occurs in the presence of a base, which deprotonates the active methylene compound to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a condensation product after dehydration.

For instance, the condensation of pyrazole-4-carbaldehydes with various ketones in an alkaline medium results in the formation of (E)-1-aryl-3-(3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones. researchgate.net Similarly, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes undergo aldol (B89426) condensation with methyl ketones to produce diaryl pyrazolylpropenones. umich.edu These reactions highlight the utility of pyrazole carbaldehydes in synthesizing larger, more complex molecules.

Multicomponent reactions also provide an efficient route to complex heterocyclic structures. For example, pyrano[2,3-c]pyrazole derivatives can be synthesized in high yields through a four-component reaction involving an aromatic aldehyde, hydrazine (B178648) hydrate (B1144303), a β-ketoester, and an active methylene compound like malononitrile, catalyzed by piperidine. nih.gov

Table 1: Examples of Condensation Reactions involving Pyrazole Carbaldehydes

| Pyrazole Carbaldehyde Derivative | Active Methylene Compound | Product | Reference |

| Pyrazole-4-carbaldehydes | Methyl ketones | (E)-1-aryl-3-(3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones | researchgate.net |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Methyl ketones | Diaryl pyrazolylpropenones | umich.edu |

| Aromatic aldehydes (in multicomponent reaction) | Malononitrile | Pyrano[2,3-c]pyrazole derivatives | nih.gov |

Formation of Imines and Schiff Bases

The aldehyde functional group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. researchgate.netresearchgate.net This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. rdd.edu.iq

The synthesis of these Schiff bases can be achieved under various conditions, including microwave irradiation, which often leads to shorter reaction times and higher yields. researchgate.net A general procedure involves reacting the substituted pyrazole carbaldehyde with an amine, such as 2-aminophenol, in a suitable solvent like ethanol (B145695). researchgate.net The versatility of this reaction allows for the introduction of a wide array of substituents, leading to a diverse library of pyrazole-based Schiff bases. nih.govekb.eg These compounds are of significant interest due to their potential biological activities. nih.gov

Table 2: Synthesis of Schiff Bases from Pyrazole Carbaldehydes

| Pyrazole Carbaldehyde | Amine | Reaction Conditions | Product | Reference |

| Substituted 1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminophenol | Microwave irradiation in ethanol | Schiff base | researchgate.net |

| 5-chloro-pyrazole-4-carbaldehyde | Thiocarbohydrazide | Absolute ethanol with acetic acid catalyst | Monothiocarbohydrazone derivative | researchgate.net |

| 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde | Aromatic and heteroaryl amines | Ultrasound irradiation | Schiff bases | researchgate.net |

| 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Various aromatic amines | Reflux in methylene chloride with triethylamine | Pyrazole-based Schiff bases | ekb.eg |

Pyrazole Ring Functionalization and Substituent Effects

The pyrazole ring itself is an aromatic heterocycle and can undergo functionalization reactions. The reactivity of the ring and the outcome of reactions are significantly influenced by the nature and position of substituents.

The pyrazole nucleus is considered π-excessive, making it susceptible to electrophilic attack. mdpi.com Electrophilic substitution reactions, such as nitration or halogenation, typically occur at the C4 position, which has the highest electron density. mdpi.com However, the presence of the aldehyde group at C3, an electron-withdrawing group, can deactivate the ring towards electrophilic substitution.

Conversely, the pyrazole ring can be functionalized through transition-metal-catalyzed C-H activation, providing a direct method to form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org This approach offers an efficient way to introduce a variety of functional groups onto the pyrazole core, with regioselectivity often being controlled by the choice of catalyst and directing group.

Substituent effects play a crucial role in the reactivity of the pyrazole ring. nih.gov Electron-donating groups on the ring generally increase its reactivity towards electrophiles, while electron-withdrawing groups decrease it. nih.gov The position of the substituent also matters; for example, a substituent at the N1 position will have a different electronic influence compared to one at C3 or C5. These electronic effects can also influence the tautomeric equilibrium of the pyrazole ring, which in turn affects its reactivity and reaction pathways. researchgate.net

Mechanistic Investigations of Pyrazole Carbaldehyde Reactions

The Vilsmeier-Haack reaction is a key method for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones. researchgate.netnih.govnih.gov This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.gov

Mechanistically, the reaction begins with the formation of the electrophilic Vilsmeier reagent. The hydrazone then acts as the nucleophile, attacking the Vilsmeier reagent. A subsequent cyclization and elimination of water lead to the formation of the pyrazole ring with a formyl group at the C4 position. researchgate.net

The synthesis of 1-aryl-3-trifluoromethylpyrazoles can be achieved through a one-pot reaction involving in situ generated nitrile imines and mercaptoacetaldehyde. nih.gov This process proceeds through a (3+3)-annulation to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate, which then undergoes a cascade of dehydration and ring contraction to yield the final pyrazole product. nih.gov

Rational Design and Synthesis of Advanced Pyrazole Carbaldehyde Derivatives and Molecular Hybrids

Design Principles for Pyrazole-Based Scaffolds

The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. nih.govtandfonline.comeurekaselect.com The design of pyrazole-based compounds like 1-propyl-1H-pyrazole-3-carbaldehyde involves considering its structural features, physicochemical properties, and potential interactions with biological targets. researchgate.net Key design principles focus on structure-activity relationship (SAR) studies, pharmacophore mapping, and molecular docking simulations to optimize therapeutic potential. nih.govresearchgate.net

The aldehyde group at the C3 position is a particularly important feature, serving as a reactive handle for the synthesis of a wide array of derivatives. It can readily undergo reactions such as Schiff base formation or nucleophilic additions, allowing for the creation of diverse molecular structures with varied biological activities. This versatility makes this compound a valuable intermediate in the development of new therapeutic agents.

Synthesis of Diversified Pyrazole Carbaldehyde Analogues

The synthesis of diversified pyrazole carbaldehyde analogues, including this compound, often employs well-established synthetic methodologies. A common and efficient method for introducing the carbaldehyde group onto the pyrazole ring is the Vilsmeier-Haack reaction. chemmethod.comnih.govumich.edu This reaction typically involves the formylation of a suitable pyrazole precursor using a Vilsmeier reagent, which is a complex of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemmethod.comresearchgate.net

For instance, the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes has been achieved through the Vilsmeier-Haack reaction of the corresponding acetophenone (B1666503) phenylhydrazones. researchgate.net Similarly, various 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes can be prepared from the corresponding methyl ketone hydrazones. researchgate.net The synthesis of this compound would likely follow a similar pathway, starting from an appropriate propyl-substituted pyrazole precursor.

Development of Pyrazole-Fused and Linked Heterocyclic Systems

The aldehyde functionality of this compound serves as a versatile starting point for the construction of more complex pyrazole-fused and linked heterocyclic systems. The fusion of the pyrazole scaffold with other heterocyclic rings can lead to novel molecular architectures with enhanced biological and chemical properties. researchgate.net

One common approach involves the condensation of the pyrazole carbaldehyde with various active methylene (B1212753) compounds. For example, reaction with compounds containing a reactive methylene group can lead to the formation of a new ring fused to the pyrazole core. Additionally, the carbaldehyde can react with binucleophiles, such as hydrazine (B178648) and its derivatives, to form fused systems like pyrazolo[3,4-d]pyridazines. umich.edu

Furthermore, the pyrazole carbaldehyde can be utilized in multicomponent reactions to generate complex heterocyclic structures in a single step. These strategies allow for the efficient creation of libraries of diverse pyrazole-based compounds, which can then be screened for various biological activities. The development of such fused and linked systems is a key area of research in medicinal chemistry, as it can lead to the discovery of new drugs with improved efficacy and selectivity. researchgate.net

Ligand Design and Coordination Chemistry Applications of Pyrazole Carbaldehydes

Pyrazole derivatives, including carbaldehyde-substituted pyrazoles, are widely used as ligands in coordination chemistry. researchgate.net The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group can act as donor atoms, allowing these molecules to coordinate with a variety of metal ions. rsc.org The resulting metal complexes can exhibit interesting structural, magnetic, and catalytic properties.

The design of ligands based on pyrazole carbaldehydes allows for the fine-tuning of the coordination environment around the metal center. By modifying the substituents on the pyrazole ring, it is possible to control the steric and electronic properties of the ligand, which in turn influences the geometry and reactivity of the resulting complex. For example, the formyl group can participate in completing the coordination sphere of metal ions like Cu(II). rsc.orgrsc.org

The coordination complexes derived from pyrazole carbaldehydes have potential applications in various fields, including catalysis, materials science, and bioinorganic chemistry. For instance, some copper complexes containing pyrazole-derived ligands have been investigated for their ability to form coordination polymers with diverse topologies. rsc.orgrsc.org The study of the coordination chemistry of pyrazole carbaldehydes like this compound continues to be an active area of research, with the potential for the development of new functional materials and catalysts. nih.gov

Applications of 1 Propyl 1h Pyrazole 3 Carbaldehyde in Specialized Chemical Synthesis and Materials Science

Utilization as a Crucial Synthetic Building Block for Complex Molecules

1-Propyl-1H-pyrazole-3-carbaldehyde is a valuable building block in organic synthesis due to the high reactivity of its aldehyde functional group. This group readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of intricate molecular structures. The pyrazole (B372694) moiety itself is a significant pharmacophore found in numerous biologically active compounds, making this aldehyde a key starting material for medicinal chemistry research. chemimpex.com

The aldehyde can undergo classical condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. It can also be employed in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to produce complex products, incorporating most of the atoms from the starting materials. nih.gov These reactions are instrumental in generating molecular diversity and synthesizing libraries of compounds for drug discovery and other applications. For instance, pyrazole aldehydes are known to participate in reactions that form fused heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.gov

Below is a table summarizing the key types of reactions where this compound can serve as a critical starting material, based on the known reactivity of analogous pyrazole aldehydes.

| Reaction Type | Reactants | Resulting Structure | Significance |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | α,β-Unsaturated carbonyl compounds | Formation of key intermediates for further cyclization and functionalization. umich.edu |

| Wittig Reaction | Phosphonium ylides | Alkenes | Conversion of the aldehyde to a vinyl group, enabling chain extension and further modification. |

| Reductive Amination | Amines and a reducing agent (e.g., NaBH₃CN) | Substituted amines | A straightforward method for introducing diverse amine functionalities. researchgate.net |

| Multicomponent Reactions (e.g., Biginelli-type) | Urea, β-dicarbonyl compounds | Dihydropyrimidinones | Efficient synthesis of complex, biologically relevant heterocyclic scaffolds. umich.edu |

| Cyclocondensation Reactions | Hydrazines, hydroxylamine | Fused pyrazole systems, oximes | Expansion of the heterocyclic core to create novel molecular frameworks. nih.govumich.edu |

This table illustrates the expected reactivity of this compound based on established chemical principles for pyrazole aldehydes.

Role in the Synthesis of Chemically Active Scaffolds

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov Consequently, this compound is a strategic precursor for synthesizing a wide array of chemically and biologically active scaffolds. Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. umich.edusemanticscholar.org

The aldehyde functionality of this compound is the primary reaction site for elaborating the pyrazole core into more complex structures. Through reactions like those mentioned previously, chemists can introduce a variety of functional groups and build fused ring systems, which can modulate the biological activity of the resulting molecules. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are known to have applications in medicinal chemistry, often starts from a pyrazole carbaldehyde. nih.gov

The general synthetic utility is highlighted by the Vilsmeier-Haack reaction, a common method for producing pyrazole aldehydes from hydrazone precursors. semanticscholar.orgnih.gov Once formed, these aldehydes are pivotal in creating libraries of compounds for screening. For instance, condensation with various amino compounds can yield Schiff bases, which are not only important intermediates but can also act as ligands for metal complexes or exhibit their own biological activities. The synthesis of pyrano[2,3-c]pyrazoles, another class of compounds with pharmaceutical potential, can also be achieved starting from pyrazole aldehydes through multicomponent reactions. dntb.gov.ua

Development of Organically Modified Silica (B1680970) Materials with Pyrazole Carbaldehyde Moieties

The functionalization of inorganic substrates like silica with organic molecules has led to the development of advanced hybrid materials with tailored properties. Research has demonstrated the successful immobilization of a pyrazole-3-carbaldehyde derivative onto silica gel, creating a new chelating material for the solid-phase extraction of heavy metal ions. nih.govnih.gov Although this study used 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, the methodology is directly applicable to this compound due to the identical reactive aldehyde group.

The synthesis of this organically modified silica (OMS) involves a two-step process:

Amination of Silica: The surface of silica gel is first functionalized with amino groups by reacting it with an organosilane, typically 3-aminopropyltrimethoxysilane (APTMS). This creates an amine-terminated surface (Si-NH₂). najah.edu

Immobilization of the Pyrazole Moiety: The amine-functionalized silica is then reacted with the pyrazole carbaldehyde in an anhydrous solvent like ethanol (B145695). A Schiff base is formed between the surface amino groups and the aldehyde, covalently grafting the pyrazole moiety onto the silica surface. nih.govresearchgate.net

The resulting material, which can be designated as Si-N=CH-Pyrazole, is a stable hybrid material. Its properties have been extensively characterized using various analytical techniques. nih.govnih.gov

| Characterization Technique | Finding | Significance |

| FT-IR Spectroscopy | Appearance of a C=N stretching band. | Confirms the formation of the imine linkage between the silica and the pyrazole moiety. najah.edu |

| Solid-State ¹³C-NMR | Signals corresponding to the pyrazole and propyl carbons. | Provides detailed structural information and confirms the successful grafting of the organic molecule. nih.gov |

| Thermogravimetric Analysis (TGA) | Good thermal stability. | Indicates the material is robust and can be used under a range of temperature conditions. nih.gov |

| BET Surface Area Analysis | High surface area. | A high surface area is crucial for applications like adsorption, providing more active sites. nih.gov |

This pyrazole-functionalized silica has shown a high adsorption capacity for heavy metal ions such as Pb(II), Cd(II), Cu(II), and Zn(II) from aqueous solutions, making it a promising new sorbent for environmental remediation and analytical preconcentration. nih.govnih.gov

Potential in Optoelectronic Materials Research

The pyrazole scaffold is increasingly being explored for its applications in materials science, particularly in the development of optoelectronic materials. Pyrazole derivatives have been noted for their fluorescent and luminescent properties, which are essential for applications such as organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and sensors. nih.govnih.gov While research specifically detailing the optoelectronic properties of this compound is limited, the general characteristics of the pyrazole family suggest significant potential.

The fluorescence of pyrazole derivatives often arises from extended π-conjugated systems. nih.gov The aldehyde group on this compound is an excellent anchor point for building such systems. Through reactions like Knoevenagel or Wittig reactions, it can be converted into a larger conjugated structure by linking it to other aromatic or heterocyclic rings. This molecular engineering can be used to tune the electronic and photophysical properties of the final compound, such as its absorption and emission wavelengths.

Furthermore, pyrazole-containing compounds have been used as ligands to create luminescent metal complexes, for instance, with copper(I). rsc.org The nitrogen atoms in the pyrazole ring are excellent coordinators for metal ions, and the resulting complexes can exhibit strong emission properties. The aldehyde group could be further modified to create multidentate ligands, enhancing the stability and luminescent efficiency of the metal complexes. The development of materials for solar cells and organic light-emitting diodes has also utilized pyrazole-4-carbaldehydes as versatile scaffolds. mdpi.com Given these precedents, this compound represents a promising, yet underexplored, building block for the rational design of novel functional materials with interesting optoelectronic properties.

Advanced Analytical and Spectroscopic Characterization in Pyrazole Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR (Proton NMR) spectroscopy would provide crucial information about the electronic environment, connectivity, and number of different types of protons in 1-propyl-1H-pyrazole-3-carbaldehyde. The expected spectrum would show distinct signals for the aldehyde proton, the two aromatic protons on the pyrazole (B372694) ring, and the protons of the n-propyl group. The chemical shift (δ) of the aldehyde proton would be significantly downfield (typically δ 9-10 ppm) due to the electron-withdrawing nature of the carbonyl group. The pyrazole ring protons would appear in the aromatic region (typically δ 6-8 ppm), and their coupling pattern would confirm their relative positions. The propyl group would exhibit three distinct signals: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the pyrazole nitrogen, with their chemical shifts and coupling constants providing clear evidence of the propyl chain's structure and attachment point.

¹³C-NMR (Carbon-13 NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The spectrum of this compound would be expected to show seven distinct signals, corresponding to each unique carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal (typically δ 180-200 ppm). The three carbons of the pyrazole ring would have characteristic shifts in the aromatic region, and the three carbons of the propyl group would appear in the upfield aliphatic region.

A hypothetical data table for the expected NMR signals is presented below.

| ¹H-NMR | ¹³C-NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~9.8 (s, 1H) | -CHO | ~185 | C=O |

| ~7.8 (d, 1H) | Pyrazole H-5 | ~140 | Pyrazole C-3 |

| ~6.7 (d, 1H) | Pyrazole H-4 | ~135 | Pyrazole C-5 |

| ~4.1 (t, 2H) | N-CH₂-CH₂-CH₃ | ~110 | Pyrazole C-4 |

| ~1.9 (sext, 2H) | N-CH₂-CH₂-CH₃ | ~50 | N-CH₂ |

| ~0.9 (t, 3H) | N-CH₂-CH₂-CH₃ | ~23 | -CH₂- |

| ~11 | -CH₃ |

Note: This is a hypothetical representation of expected NMR data. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the aldehyde. The C-H stretch of the aldehyde would be observed as two weak bands around 2720 and 2820 cm⁻¹. Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, would appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the propyl group would be visible in the 2850-3000 cm⁻¹ region.

A table summarizing the expected FT-IR absorption bands is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | ~2820, ~2720 |

| C-H stretch (aliphatic) | ~2960-2850 |

| C=O stretch (aldehyde) | ~1700-1680 |

| C=N, C=C stretch (pyrazole) | ~1600-1400 |

Note: This is a hypothetical representation of expected FT-IR data. Actual experimental values may vary.

Mass Spectrometry (MS/HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound (C₇H₁₀N₂O), the molecular ion peak [M]⁺ would be observed at m/z 138.0793 in a high-resolution mass spectrum (HRMS).

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For example, the loss of the propyl group ([M-43]⁺) or the aldehyde group ([M-29]⁺) would result in significant fragment ions. The fragmentation of the pyrazole ring itself can also lead to characteristic ions. While experimental data is unavailable, predicted mass spectrometry data suggests the presence of adducts such as [M+H]⁺ at m/z 139.08660 and [M+Na]⁺ at m/z 161.06854. uni.lu

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase behavior of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, boiling point, and other phase transitions. No thermal analysis data for this compound is currently available in the public domain.

Computational Chemistry and Theoretical Investigations of 1 Propyl 1h Pyrazole 3 Carbaldehyde Systems

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For 1-propyl-1H-pyrazole-3-carbaldehyde, docking studies would involve computationally placing the molecule into the active site of a specific biological target, such as an enzyme or receptor. Pyrazole (B372694) derivatives are known to interact with a variety of enzymes. nih.govnih.gov For instance, studies on other pyrazole-containing compounds have used docking to investigate their potential as inhibitors of targets like carbonic anhydrase or Hsp90. epa.govnih.gov Such a study on this compound would calculate the most stable binding poses and estimate the binding energy, providing a hypothesis for its mechanism of action at a molecular level.

Table 1: Hypothetical Molecular Docking Parameters for this compound (Note: No specific molecular docking studies for this compound are available in the reviewed literature. This table is a template for the type of data such a study would generate.)

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction (e.g., H-bond, hydrophobic) |

|---|

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, based on the principles of quantum physics, are used to determine the electronic structure of a molecule. Methods like Density Functional Theory (DFT) can accurately predict a wide range of molecular properties, including optimized geometry, electrostatic potential, and the energies of molecular orbitals (HOMO and LUMO). These properties are fundamental to understanding a molecule's stability and chemical reactivity.

If QM calculations were performed on this compound, they would provide precise information on bond lengths, bond angles, and charge distribution across the molecule. The calculated electrostatic potential surface would highlight electron-rich and electron-poor regions, indicating sites prone to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and kinetic stability. While experimental and quantum-chemical calculations have been performed on related 1H-pyrazole-3-carboxamide derivatives, specific data for the title compound is not present in the literature. researchgate.net

Table 2: Predicted Quantum Mechanical Properties of this compound (Note: The following data are illustrative examples based on general knowledge and not from specific literature calculations for this compound.)

| Property | Predicted Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data Not Available | Data Not Available |

| LUMO Energy | Data Not Available | Data Not Available |

| HOMO-LUMO Gap | Data Not Available | Data Not Available |

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation provides a detailed view of the dynamic behavior of a system, allowing researchers to explore the different conformations a molecule can adopt, its flexibility, and its interactions with its environment (like a solvent or a biological membrane).

For this compound, an MD simulation would reveal the flexibility of the N-propyl group and its preferred orientations relative to the pyrazole ring. When combined with docking, MD simulations can assess the stability of a predicted ligand-receptor complex over time, providing a more realistic and dynamic picture of the binding interaction. nih.gov These simulations track atomic trajectories by numerically solving Newton's equations of motion, offering insights into how the compound might behave in a biological system. epa.gov

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate variations in chemical structure with changes in activity. These models are built from a dataset of compounds with known activities and can then be used to predict the activity of new, untested molecules.

Developing a computational SAR model for a series of pyrazole derivatives including this compound would first require synthesizing and testing a library of related compounds. Computational descriptors (such as electronic, steric, and hydrophobic properties) would be calculated for each molecule. A statistical model would then be created to link these descriptors to the observed biological activity. While SAR studies exist for various pyrazole classes, such as those targeting meprin α and β or those with antiproliferative properties, a specific computational SAR study featuring this compound is not documented.

Mechanistic Predictions and Reaction Pathway Analysis using Computational Tools

Computational tools, especially quantum mechanical methods, are invaluable for elucidating chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. This allows for the prediction of the most likely mechanism and the identification of key intermediates.

For this compound, these methods could be used to study its synthesis or its reactions, such as the Vilsmeier-Haack reaction often used to produce pyrazole-carbaldehydes. researchgate.net For example, computational analysis could determine the transition state structures and activation energies for the addition of a nucleophile to the aldehyde group or for an electrophilic substitution on the pyrazole ring. This provides a level of detail that is often difficult to obtain through experimental means alone. A review of the literature indicates that while the synthesis and reactions of pyrazole-3(4)-carbaldehydes are well-documented, specific computational analyses of the reaction pathways for the 1-propyl derivative are not available. umich.edu

Future Research Directions and Unexplored Avenues for 1 Propyl 1h Pyrazole 3 Carbaldehyde

Development of Novel and Efficient Synthetic Routes

While established methods like the Vilsmeier-Haack reaction are commonly used for the formylation of pyrazole (B372694) rings to produce carbaldehydes, future research is focused on developing more sustainable, efficient, and versatile synthetic protocols. researchgate.netnih.gov The drive is toward greener chemistry, minimizing waste and hazardous reagents while maximizing yield and regioselectivity.

Key areas for future synthetic development include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target pyrazole carbaldehyde in a single step. mdpi.com This approach enhances efficiency by reducing the number of purification steps and saving time and resources.

Catalytic C-H Activation: Exploring transition-metal catalyzed direct C-H formylation of the pyrazole ring. This atom-economical approach avoids the need for pre-functionalized substrates, offering a more direct route to the aldehyde.

Novel Catalytic Systems: Investigating the use of eco-friendly catalysts, such as zinc-based nanocatalysts or iodine-promoted reactions, which can operate in aqueous media or under solvent-free conditions. eurasianjournals.com

Photoredox Catalysis: Utilizing light-driven reactions to enable novel bond formations and transformations under mild conditions, potentially offering new pathways to substituted pyrazole carbaldehydes.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity. | Design of novel convergent one-pot processes. |

| Catalytic C-H Activation | High atom economy, reduced synthetic steps. | Development of selective and robust catalyst systems. |

| Green Catalysis | Environmental friendliness, use of aqueous media. | Application of nanocatalysts and non-toxic promoters. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Exploring light-mediated formylation and derivatization. |

Exploration of Underutilized Reactivity Profiles

The chemical character of 1-propyl-1H-pyrazole-3-carbaldehyde is defined by the interplay between the aldehyde functionality and the aromatic pyrazole ring. While standard aldehyde reactions like oxidation and reduction are known, a vast landscape of its reactivity remains to be explored.

Future investigations should target:

Advanced Condensation Reactions: Moving beyond simple Schiff base formation to utilize the aldehyde in complex cascade or domino reactions, allowing for the rapid assembly of intricate molecular architectures.

Cycloaddition Reactions: Employing the pyrazole as a diene or dienophile in cycloaddition reactions to construct novel fused heterocyclic systems. The [3+2] cycloaddition is a known route for pyrazole synthesis itself and could be adapted for further functionalization. mdpi.com

Metal-Mediated Cross-Coupling: Using the pyrazole ring's C-H bonds or pre-functionalized derivatives (e.g., halo-substituted pyrazoles) in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Derivatization of the N-Propyl Group: Exploring reactions that modify the propyl chain to introduce additional functional groups, thereby creating a new axis for molecular diversity and property tuning.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control. The synthesis of pyrazole derivatives is already being adapted to this technology. researchgate.net

Future work on this compound should focus on:

Development of a Continuous Flow Process: Designing a fully integrated flow synthesis machine that starts from simple precursors and produces the target carbaldehyde in a continuous, automated fashion. researchgate.net This would involve telescoped reaction sequences where intermediates are generated and consumed in-line without isolation. researchgate.net

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry to quickly identify optimal conditions for synthesis.

In-line Purification and Analysis: Integrating purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., NMR, IR spectroscopy) directly into the flow path for real-time monitoring and quality control.

The benefits of this approach include improved safety when handling potentially hazardous reagents, consistent product quality, and the ability to scale production up or down on demand. researchgate.net

Applications in Advanced Material Science and Catalysis

The unique electronic and coordination properties of the pyrazole ring make its derivatives, including this compound, attractive building blocks for new functional materials and catalysts. fluorochem.co.ukbldpharm.com

Promising avenues for future research include:

Functional Polymers and Organic Materials: Incorporating the pyrazole carbaldehyde moiety into polymer backbones or as pendant groups to create materials with tailored thermal, optical, or electronic properties. Its potential use in creating fluorescent boron complexes suggests applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Coordination Chemistry and Catalysis: Using the pyrazole nitrogen atoms as ligands to coordinate with metal centers. The resulting metal-organic frameworks (MOFs) or discrete molecular catalysts could find use in various chemical transformations.

Functionalized Surfaces: Immobilizing this compound onto solid supports like silica (B1680970) gel. mdpi.comresearchgate.net Such modified materials have shown promise as sorbents for the extraction of heavy metals from aqueous solutions, pointing toward applications in environmental remediation and analytical preconcentration. mdpi.comresearchgate.net

| Application Area | Research Direction | Potential Impact |

| Material Science | Synthesis of pyrazole-containing polymers and fluorescent dyes. | Development of novel optical and electronic materials. |

| Catalysis | Design of pyrazole-based ligands for metal catalysts and MOFs. | Creation of efficient catalysts for organic synthesis. |

| Environmental Science | Development of silica-grafted pyrazole sorbents. | New materials for water purification and metal recovery. mdpi.com |

Leveraging Machine Learning and AI in Pyrazole Carbaldehyde Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules and materials. eurasianjournals.com For pyrazole carbaldehydes, these computational tools can significantly shorten development cycles.

Future research should harness AI and ML for:

Predictive Synthesis: Developing ML models that can predict the outcomes of potential synthetic reactions, identify optimal reaction conditions, and even propose entirely novel synthetic routes to this compound and its derivatives.

Property Prediction: Using AI to forecast the physicochemical, material, and even biological properties of yet-to-be-synthesized pyrazole compounds. This allows researchers to prioritize the synthesis of molecules with the most promising characteristics for specific applications, such as in material science. lamarr-institute.org

De Novo Design: Employing generative AI models, akin to a "ChatGPT for molecules," to design new pyrazole carbaldehyde derivatives with desired properties. lamarr-institute.org These models can explore vast chemical space to propose innovative structures for advanced materials or catalysts that human chemists might not have conceived.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-propyl-1H-pyrazole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The Vilsmeier-Haack reaction is a foundational method for synthesizing pyrazole carbaldehydes. For 1-propyl derivatives, start with 3-methyl-1-propyl-1H-pyrazol-5(4H)-one and react it with a Vilsmeier reagent (POCl₃/DMF). Adjust stoichiometry (e.g., 1:2.5 molar ratio of precursor to POCl₃) and reflux at 80–90°C for 4–6 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Optimization : Monitor reaction progress using TLC and adjust temperature to minimize side products (e.g., over-oxidation). Propyl groups may require extended reaction times due to steric effects compared to methyl or aryl analogs .

Q. How can the purity and structure of this compound be confirmed?

- Analytical Techniques :

- NMR : Use ¹H NMR (DMSO-d₆) to confirm the aldehyde proton (δ 9.8–10.2 ppm) and propyl chain integration (δ 0.9–1.7 ppm).

- IR : Look for C=O stretch (~1700 cm⁻¹) and aldehyde C-H stretch (~2800 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 167.1) .

Q. What safety protocols are recommended for handling this compound?

- Safety Measures : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Store in airtight containers at 2–8°C. Dispose of waste via licensed facilities, as pyrazole derivatives may have uncharacterized ecotoxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, focusing on the aldehyde group geometry (C=O bond length ~1.22 Å) and propyl chain conformation. Compare with databases (e.g., CCDC) to identify torsional deviations caused by alkyl substituents .

- Challenges : Propyl groups may induce disorder; apply restraints or use low-temperature (100 K) data collection to improve resolution .

Q. What strategies address contradictory spectroscopic data in substituted pyrazole carbaldehydes?

- Data Reconciliation : Combine multiple techniques (e.g., NOESY for spatial proximity analysis, HSQC for carbon-proton correlation). For example, aldehyde proton splitting in NMR may overlap with aromatic signals; use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to resolve peaks .

Q. How do substituents (e.g., propyl vs. methyl) influence the reactivity of pyrazole carbaldehydes in nucleophilic substitutions?

- Experimental Design : Compare reaction rates of 1-propyl vs. 1-methyl derivatives with phenols under basic conditions (K₂CO₃, DMF, 80°C). Use HPLC to quantify product yields. Propyl groups may slow reactions due to steric hindrance but improve solubility in non-polar solvents .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Testing Framework :

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid).

- Antimicrobial Screening : Broth microdilution against S. aureus and E. coli (MIC values).

- Structure-Activity Relationships (SAR) : Modify the propyl chain length and test derivatives to assess hydrophobicity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.